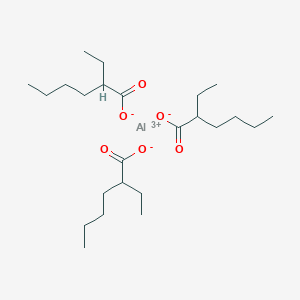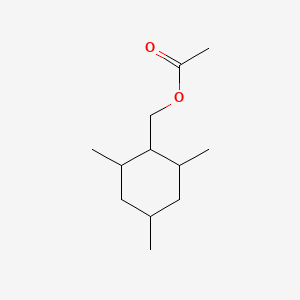![molecular formula C30H28N4O2 B1619747 1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE CAS No. 3008-76-2](/img/structure/B1619747.png)
1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE is an organic compound with the molecular formula C30H28N4O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to the anthraquinone core. This compound is known for its vibrant color and is often used as a dye in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE typically involves the reaction of 1,5-diaminoanthraquinone with 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
科学研究应用
1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s ability to absorb light and generate reactive oxygen species makes it effective in photodynamic therapy. It can also intercalate into DNA, disrupting cellular processes and leading to cell death.
相似化合物的比较
Similar Compounds
- 1,4-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE
- 1,8-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE
- 2,6-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE
Uniqueness
1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics and reactivity.
属性
CAS 编号 |
3008-76-2 |
|---|---|
分子式 |
C30H28N4O2 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
1,5-bis[4-(dimethylamino)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O2/c1-33(2)21-15-11-19(12-16-21)31-25-9-5-7-23-27(25)29(35)24-8-6-10-26(28(24)30(23)36)32-20-13-17-22(18-14-20)34(3)4/h5-18,31-32H,1-4H3 |
InChI 键 |
MPORBOAYQHWUMK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)C |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)C |
Key on ui other cas no. |
3008-76-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)










